molecular formula C9H13FO2 B6170462 5-fluorobicyclo[3.2.1]octane-1-carboxylic acid CAS No. 2649077-32-5

5-fluorobicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B6170462
CAS No.: 2649077-32-5
M. Wt: 172.2
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Description

5-fluorobicyclo[32Its structure consists of a bicyclo[3.2.1]octane framework with a fluorine atom and a carboxylic acid group attached, making it a valuable compound in medicinal chemistry, drug synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluorobicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of bicyclo[3.2.1]octane derivatives followed by carboxylation. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents to achieve the desired fluorinated product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-fluorobicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylate salts, esters.

    Reduction: Alcohols, aldehydes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

5-fluorobicyclo[3.2.1]octane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-fluorobicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane-1-carboxylates: These compounds share a similar bicyclic structure but differ in the ring size and substitution pattern.

    Fluorinated Bicyclo Compounds: Compounds with fluorine atoms in different positions on the bicyclic framework.

Uniqueness

5-fluorobicyclo[3.2.1]octane-1-carboxylic acid is unique due to its specific fluorine and carboxylic acid substitution, which imparts distinct chemical and biological properties. Its structure allows for selective interactions with biological targets, making it a valuable tool in medicinal chemistry and drug discovery .

Properties

CAS No.

2649077-32-5

Molecular Formula

C9H13FO2

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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